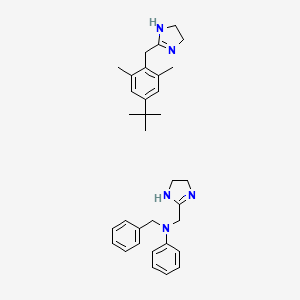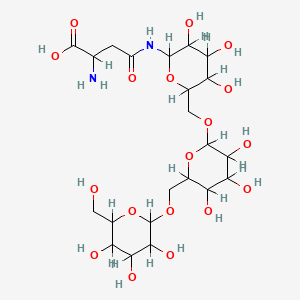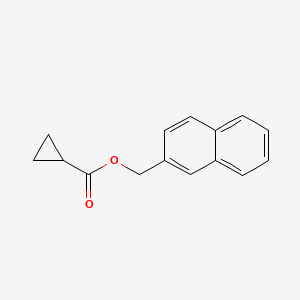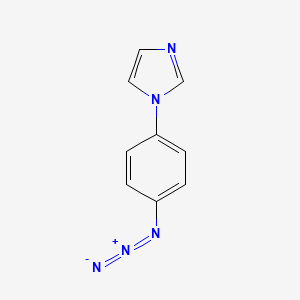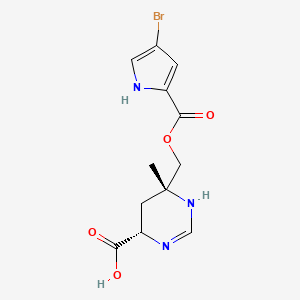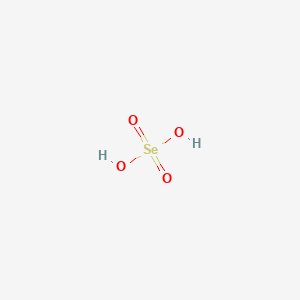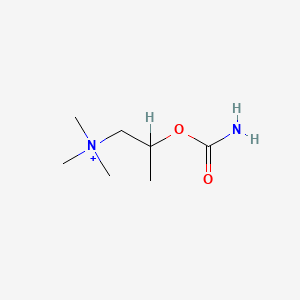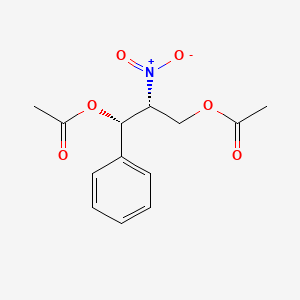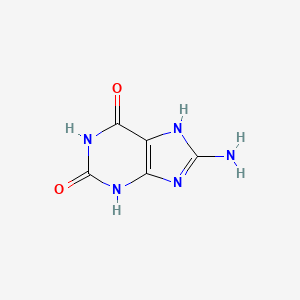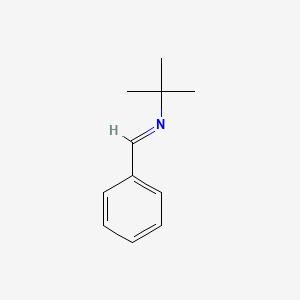
2,3,6-Trichlorobiphényle
Vue d'ensemble
Description
2,3,6-Trichlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which consists of 209 congeners. It is a synthetic organic compound with the formula C12H7Cl3 and a molecular weight of 257.543 . It is one of the many PCBs that were manufactured as commercial mixtures but were banned in the 1970s due to their bioaccumulation and harmful health effects .
Molecular Structure Analysis
The molecular structure of 2,3,6-Trichlorobiphenyl consists of two benzene rings (biphenyl) with three chlorine atoms attached . The IUPAC Standard InChI is InChI=1S/C12H7Cl3/c13-9-4-1-3-8(7-9)12-10(14)5-2-6-11(12)15/h1-7H .
Chemical Reactions Analysis
2,3,6-Trichlorobiphenyl is incompatible with acid chlorides, acid anhydrides, and oxidizing agents . When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and hydrogen chloride gas .
Physical And Chemical Properties Analysis
2,3,6-Trichlorobiphenyl appears as colorless needles or purple crystalline solid . It is insoluble in water and may be hygroscopic . It has a taste threshold concentration of 0.0005 mg/L and an odor threshold concentration (detection) of 0.3 mg .
Applications De Recherche Scientifique
Études de biodégradation
Le 2,3,6-Trichlorobiphényle est utilisé dans des études liées à la biodégradation. Par exemple, la bactérie Burkholderia xenovorans LB400 a été testée pour sa capacité à transformer des dérivés hydroxylés de biphényles plus chlorés, y compris le this compound {svg_1}. Cependant, il a été constaté que les dérivés hydroxylés du this compound n'étaient pas transformés de manière significative par B. xenovorans LB400 {svg_2}.
Recherche sur les contaminants environnementaux
Le this compound est considéré comme une nouvelle classe de contaminants environnementaux. Il est utilisé dans la recherche pour comprendre l'impact et la transformation de ces contaminants dans l'environnement {svg_3}.
Analyse de l'expression génique
Le composé est utilisé dans les analyses d'expression génique. Dans une étude, une corrélation claire a été trouvée entre la transformation des dérivés hydroxylés des dichlorobiphényles et l'expression des gènes de la voie du biphényle {svg_4}.
Études de toxicité
Le this compound est utilisé dans les études de toxicité. Les polychlorobiphényles (PCB), y compris le this compound, figurent parmi les contaminants environnementaux les plus dangereux en raison de leur toxicité {svg_5}.
Applications industrielles
En raison de leur grande stabilité chimique et physique et de leur constante diélectrique élevée, les PCB, y compris le this compound, ont été utilisés pour diverses applications industrielles {svg_6}.
Régulation de l'horloge circadienne
Le this compound est connu pour réguler l'horloge circadienne en inhibant l'expression basale et circadienne du composant central circadien PER1 {svg_7}.
Mécanisme D'action
- Role : Activation of AhR leads to altered gene transcription, particularly the induction of hepatic Phase I and Phase II enzymes (such as cytochrome P450), affecting cellular function .
- Resulting Changes : Altered gene expression, especially in hepatic enzymes, can impact metabolism and detoxification processes .
- Downstream Effects : Induction of hepatic enzymes affects the metabolism of various compounds, potentially leading to toxicity or altered cellular responses .
- Impact on Bioavailability : Lipophilicity enhances tissue distribution but also contributes to bioaccumulation .
- Cellular Effects : Disruption of normal cellular processes due to changes in metabolism and detoxification .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
2,3,6-Trichlorobiphenyl may be harmful by inhalation or ingestion . It is an irritant of the skin, eyes, mucous membranes, and upper respiratory tract . Prolonged contact may result in severe burns and destruction of tissue . Chronic exposure can cause digestive disturbances, nervous disorders, skin eruptions, dermatitis, liver damage, and kidney damage . It is also toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .
Analyse Biochimique
Biochemical Properties
2,3,6-Trichlorobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P-450 enzymes, which catalyze its metabolism into polar metabolites . These metabolites can undergo conjugation with glutathione and glucuronic acid, facilitating their excretion from the body. Additionally, 2,3,6-Trichlorobiphenyl can bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator that regulates the expression of multiple phase I and II xenobiotic metabolizing enzymes .
Cellular Effects
2,3,6-Trichlorobiphenyl has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,3,6-Trichlorobiphenyl can decrease NF-kappa-B DNA-binding activity and inhibit NF-kappa-B-mediated transcription from the IL6 promoter . This compound also affects the immune system, liver, stomach, and kidneys, leading to conditions such as chloracne, rashes, jaundice, edema, anemia, and impaired reproduction .
Molecular Mechanism
The molecular mechanism of 2,3,6-Trichlorobiphenyl involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. This compound binds to the XRE promoter region of genes it activates, leading to the expression of multiple phase I and II xenobiotic metabolizing enzymes . Additionally, 2,3,6-Trichlorobiphenyl mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,6-Trichlorobiphenyl can change over time. This compound is known for its stability and resistance to degradation, which contributes to its persistence in the environment . Long-term exposure to 2,3,6-Trichlorobiphenyl can lead to chronic health effects, including liver, stomach, and kidney damage, as well as changes in the immune system and behavioral alterations .
Dosage Effects in Animal Models
The effects of 2,3,6-Trichlorobiphenyl vary with different dosages in animal models. At lower doses, this compound can cause subtle changes in cellular function and metabolism. At higher doses, 2,3,6-Trichlorobiphenyl can lead to toxic effects, including liver damage, jaundice, and impaired reproduction . These threshold effects highlight the importance of understanding the dosage-dependent impact of this compound in biological systems.
Metabolic Pathways
2,3,6-Trichlorobiphenyl is involved in metabolic pathways that include its metabolism by cytochrome P-450 enzymes to polar metabolites . These metabolites can undergo conjugation with glutathione and glucuronic acid, facilitating their excretion from the body. The slow metabolism of PCBs, including 2,3,6-Trichlorobiphenyl, contributes to their persistence and bioaccumulation in the environment .
Transport and Distribution
Within cells and tissues, 2,3,6-Trichlorobiphenyl is transported and distributed through interactions with transporters and binding proteins. This compound can accumulate in lipid-rich tissues due to its hydrophobic nature . The distribution of 2,3,6-Trichlorobiphenyl within the body can influence its localization and accumulation, leading to potential toxic effects in specific organs and tissues .
Subcellular Localization
The subcellular localization of 2,3,6-Trichlorobiphenyl can affect its activity and function. This compound can localize to cellular membranes and other compartments, where it interacts with specific biomolecules . The targeting signals and post-translational modifications of 2,3,6-Trichlorobiphenyl can direct it to specific compartments or organelles, influencing its biochemical and toxic effects .
Propriétés
IUPAC Name |
1,2,4-trichloro-3-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-9-6-7-10(14)12(15)11(9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVROLHVSYNLFBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073557 | |
| Record name | 2,3,6-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55702-45-9 | |
| Record name | 2,3,6-Trichlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55702-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,6-Trichlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055702459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,6-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6-TRICHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VJD2XZ97E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



